Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate
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Overview
Description
Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.4 g/mol. This compound has garnered significant attention in scientific research due to its unique structure and properties.
Preparation Methods
The synthesis of Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate involves several steps. One common synthetic route includes the reaction of 3-(azetidinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through crystallization .
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate involves its interaction with specific molecular targets and pathways. The azetidine moiety in the compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate can be compared with other similar compounds, such as:
Ethyl 5-phenyl-5-oxovalerate: This compound lacks the azetidinomethyl group, which may result in different biological activities and chemical properties.
Ethyl 5-[3-(pyrrolidinomethyl)phenyl]-5-oxovalerate: The presence of a pyrrolidine ring instead of an azetidine ring can lead to variations in reactivity and biological effects.
The uniqueness of this compound lies in its azetidinomethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 5-[3-(azetidin-1-ylmethyl)phenyl]-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)9-4-8-16(19)15-7-3-6-14(12-15)13-18-10-5-11-18/h3,6-7,12H,2,4-5,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBFVVRERFMAKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643288 |
Source
|
Record name | Ethyl 5-{3-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-48-0 |
Source
|
Record name | Ethyl 3-(1-azetidinylmethyl)-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898772-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-{3-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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